N-butyl-4-phenylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-9-16-15(19)18-12-10-17(11-13-18)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNXHHXMGKOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Butyl 4 Phenylpiperazine 1 Carboxamide and Analogues
Established Synthetic Routes for Piperazine-1-carboxamide (B1295725) Derivatives
The traditional synthesis of piperazine-1-carboxamide derivatives is a multi-step process that allows for considerable molecular diversity. These routes are characterized by their reliability and adaptability, making them suitable for the preparation of a wide range of analogues.
Carboxamide Bond Formation Strategies (e.g., Coupling Reactions, Isocyanate Reactions)
The formation of the amide bond is a critical step in the synthesis of piperazine-1-carboxamide derivatives. This is typically achieved through two primary strategies: the reaction of a piperazine (B1678402) with an isocyanate or the coupling of a piperazine with a carboxylic acid.
Coupling Reactions: Amide bond formation via coupling reactions is a widely employed method in medicinal chemistry. hepatochem.com This approach involves the activation of a carboxylic acid, which then reacts with the amine of the piperazine ring. hepatochem.com A variety of coupling reagents can be utilized to facilitate this transformation, each with its own advantages in terms of reaction conditions and substrate scope. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium (B103445) and uronium salts such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov5z.com The choice of coupling reagent can be crucial, especially when dealing with electron-deficient amines, where stronger activating agents like methanesulfonyl chloride and N-methylimidazole may be necessary to achieve good yields. researchgate.net For instance, the synthesis of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides has been accomplished by coupling 4-(thiophen-3-yl)benzoic acid with the appropriate amine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) as the coupling agent. doi.org
Isocyanate Reactions: An alternative and often efficient method for forming the carboxamide linkage is the reaction of a piperazine with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions to afford the desired urea (B33335) or carboxamide derivative. scholaris.ca The synthesis of various piperazine-1-carboxamide analogues has been successfully achieved using this method. For example, reacting a substituted piperazine with an appropriate isocyanate provides a direct route to the final product. nih.gov This strategy is particularly useful for creating libraries of compounds for structure-activity relationship studies.
| Strategy | Reagents | Description |
|---|---|---|
| Coupling Reactions | Carboxylic Acid, Piperazine, Coupling Agent (e.g., EDC, HBTU, DMT-MM) | Activation of a carboxylic acid followed by reaction with a piperazine amine to form an amide bond. |
| Isocyanate Reactions | Piperazine, Isocyanate | Direct reaction of a piperazine with an isocyanate to form a carboxamide or urea linkage. |
Piperazine Ring Derivatization and Substitution Techniques
The functionalization of the piperazine ring itself is a key strategy for generating analogues with diverse properties. While N-substitution is more common, C-H functionalization of the piperazine core has emerged as a powerful tool for introducing substituents directly onto the carbon framework of the ring. mdpi.com
Photoredox catalysis has enabled the site-selective C-H alkylation and arylation of piperazine substrates. mdpi.combohrium.com For example, using an acridinium (B8443388) photocatalyst, N,N'-disubstituted piperazines can be oxidized to form a nitrogen-centered radical cation, which can then undergo further reactions to introduce alkyl or aryl groups at the α-position to the nitrogen. mdpi.combohrium.com Direct C-H lithiation of N-Boc-protected piperazines offers another route to carbon-substituted derivatives. mdpi.com These advanced methods provide access to a wider range of structural diversity compared to traditional synthetic approaches that rely on building the substituted ring from acyclic precursors. mdpi.com
Derivatization can also be achieved through reactions at the nitrogen atoms. For instance, in the synthesis of piperazine-2-carboxamide (B1304950) libraries, a piperazine-2-carboxylic acid scaffold can be protected with two different protecting groups, such as Fmoc and Alloc. 5z.com This allows for the selective deprotection and functionalization of each nitrogen atom with a variety of substituents, including sulfonyl chlorides, isocyanates, chloroformates, and carboxylic acids. 5z.com
N-Alkylation and Reductive Amination Approaches to the Piperazine Core
Modification of the nitrogen atoms of the piperazine ring is a fundamental aspect of synthesizing diverse libraries of compounds. N-alkylation and reductive amination are two of the most common and effective methods for achieving this. mdpi.com
N-Alkylation: This method involves the reaction of a piperazine with an alkyl halide or sulfonate. mdpi.com The reaction can be performed on either a free piperazine or a mono-protected piperazine to achieve mono- or di-alkylation. To favor mono-alkylation, one of the nitrogen atoms can be protected, for example, by protonation, which suppresses the competing reaction leading to disubstituted derivatives. nih.govgoogle.com The synthesis of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides has been achieved through the nucleophilic displacement of a bromide with various piperazines under basic conditions. doi.org
Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and is widely used for the N-alkylation of piperazines. thieme-connect.comresearchgate.net This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. mdpi.comgoogle.com This method has been successfully used in the synthesis of various piperazine-containing drugs and analogues. mdpi.com For example, the synthesis of certain piperidine (B6355638) side chains for CXCR4 antagonists involved the reductive amination of a secondary amine with Boc-protected piperidinyl aldehydes. nih.gov Continuous-flow hydrogenation has also been employed for the reductive amination of piperazines, offering a safer and more environmentally friendly alternative to traditional methods that use stoichiometric reducing agents. thieme-connect.com
| Approach | Reactants | Reducing Agent (for Reductive Amination) | Description |
|---|---|---|---|
| N-Alkylation | Piperazine, Alkyl Halide/Sulfonate | N/A | Direct formation of a C-N bond through nucleophilic substitution. |
| Reductive Amination | Piperazine, Aldehyde/Ketone | Sodium triacetoxyborohydride, Sodium cyanoborohydride, H₂ (catalytic) | Formation of an iminium ion followed by in situ reduction to the amine. |
Novel Synthetic Approaches and Route Optimization for N-butyl-4-phenylpiperazine-1-carboxamide Analogues
Recent advancements in synthetic methodology have focused on improving the efficiency and versatility of piperazine-1-carboxamide synthesis. These include the development of one-pot reactions and strategies for the targeted synthesis of specific analogues.
Targeted Synthesis of Specific this compound Analogues
The targeted synthesis of specific analogues of this compound often involves a combination of the established synthetic methods described above. For example, a series of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides were synthesized to explore their potential as dopamine (B1211576) D3 receptor ligands. doi.org One synthetic route involved the conversion of 4-(thiophen-3-yl)benzoic acid to an amide by reaction with 4-aminobutan-1-ol, followed by conversion to a primary bromide. doi.org This bromide was then reacted with various substituted piperazines to yield the final products. doi.org An alternative route started with the alkylation of phthalimide (B116566) with 1,4-dibromobutane, followed by nucleophilic displacement with piperazines. doi.org Removal of the phthalimide protecting group and subsequent coupling with 4-(thiophen-3-yl)benzoic acid also afforded the desired analogues. doi.org These targeted synthetic strategies allow for the systematic modification of different parts of the molecule to optimize its biological activity.
Advanced Chemical Transformations and Functionalization of Piperazine-1-carboxamide Frameworks
The chemical versatility of the piperazine-1-carboxamide core allows for a wide array of advanced chemical transformations. These reactions can target the nitrogen atoms of the piperazine ring, the carbon backbone, or the appended carboxamide and phenyl groups. Such modifications are instrumental in tuning the molecule's properties for various applications. The following sections detail key oxidative, reductive, and nucleophilic substitution reactions pertinent to this class of compounds.
Oxidation Reactions of Piperazine-1-carboxamide Derivatives
Oxidation reactions involving piperazine-1-carboxamide derivatives can occur at several sites, primarily the nitrogen atoms of the piperazine ring and, under certain conditions, the carbon atoms.
The tertiary amine of the piperazine ring is susceptible to N-oxidation. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of the corresponding piperazine N-oxides. ambeed.com This reaction introduces a polar N-oxide functional group, which can significantly alter the physicochemical properties of the parent molecule.
The oxidation of the piperazine ring can also be initiated by radical species. Theoretical studies on the atmospheric oxidation of piperazine by hydroxyl (•OH) radicals show that the reaction can proceed via hydrogen abstraction from either a C-H or an N-H bond. chemrxiv.org Abstraction from a carbon atom results in a carbon-centered radical. chemrxiv.org In the presence of molecular oxygen (O₂), this radical intermediate can undergo further reactions to yield products such as cyclic imines or, through a more complex pathway involving a peroxyl radical, a cyclic amide. chemrxiv.org
The rate of piperazine oxidation can be significantly influenced by the presence of metal ions. Dissolved metals, particularly ferrous iron (Fe²⁺) and copper, have been shown to catalyze the oxidation of the piperazine structure. researchgate.net This catalytic activity is a key consideration in industrial settings where piperazine-based compounds might be exposed to metal contaminants. researchgate.net Conversely, the process can be mitigated by the use of free-radical scavengers. researchgate.net
Table 1: Summary of Oxidation Reactions on Piperazine Frameworks
| Reaction Type | Reagent/Condition | Affected Site | Product(s) |
|---|---|---|---|
| N-Oxidation | Hydrogen peroxide, Peracids | Piperazine Nitrogen | Piperazine N-oxide ambeed.com |
| C-H Oxidation | •OH radical, O₂ | Piperazine Carbon | Cyclic imine, Cyclic amide chemrxiv.org |
| Catalyzed Oxidation | Dissolved Fe²⁺ or Cu ions | Piperazine Ring | Various degradation products researchgate.net |
Reduction Reactions in Piperazine-1-carboxamide Synthesis
Reduction reactions are fundamental to the synthesis and functionalization of piperazine-1-carboxamide systems. These transformations can target the carboxamide group itself or other reducible moieties present on the molecular scaffold, such as nitro groups on aromatic substituents.
One of the key methods for producing N-alkylated piperazine analogues is the reduction of a precursor carboxamide. nih.gov This reaction effectively converts the carbonyl (C=O) of the amide into a methylene (B1212753) (CH₂) group, thereby extending an alkyl chain from the piperazine nitrogen.
In the synthesis of more complex analogues, reduction of functional groups on substituents is a common strategy. For instance, the catalytic hydrogenation of a nitro group on an N-aryl substituent is a crucial step to produce an aniline (B41778) derivative, which can then be used for further elaboration. nih.govmdpi.com Reductive amination is another powerful and widely used method in the synthesis of piperazine derivatives. nih.gov This process involves the reaction of a piperazine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to form a new C-N bond. nih.gov
Table 2: Key Reduction Reactions in the Synthesis of Piperazine Derivatives
| Reaction Type | Functional Group | Reagent/Condition | Product Functional Group |
|---|---|---|---|
| Amide Reduction | Carboxamide | e.g., LiAlH₄, BH₃ | Alkylamine nih.gov |
| Nitro Group Reduction | Aromatic Nitro | e.g., H₂, Pd/C | Aromatic Amine nih.govmdpi.com |
| Reductive Amination | Amine + Carbonyl | e.g., NaBH(OAc)₃, H₂/Catalyst | N-Alkyl Amine nih.gov |
Nucleophilic Substitution Reactions in Piperazine-1-carboxamide Systems
Nucleophilic substitution reactions are among the most versatile and widely employed strategies for the synthesis and diversification of piperazine-1-carboxamide derivatives. The secondary amine of a piperazine precursor is a potent nucleophile, enabling a variety of C-N bond-forming reactions.
N-Arylation and N-Alkylation The formation of N-aryl piperazines is often accomplished through modern cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-Goldberg reaction are primary methods for coupling a piperazine with aryl halides. nih.govmdpi.com For electron-deficient (hetero)aromatic systems, direct aromatic nucleophilic substitution (SNAr) is a feasible pathway, where the piperazine nitrogen displaces a leaving group (typically a halogen) on the aromatic ring. nih.govmdpi.comresearchgate.net
Classical N-alkylation involves the reaction of the piperazine nitrogen with alkyl halides or sulfonates in a standard SN2 reaction. nih.govdoi.org This provides a straightforward route to a wide range of N-alkyl derivatives.
Nucleophilic Acyl Substitution The piperazine nitrogen can also act as a nucleophile toward acylating agents. Reaction with acid chlorides or sulfonyl chlorides in the presence of a base leads to the formation of N-acyl or N-sulfonyl piperazine derivatives, respectively. nih.gov This reaction is fundamental for introducing the carboxamide moiety itself or for adding other acyl groups to the piperazine scaffold.
Advanced and Multicomponent Reactions More advanced strategies include multicomponent reactions where the piperazine core is constructed or functionalized in a single pot. For example, a one-pot, three-component reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl halide, and an aryl halide, catalyzed by copper(I), can produce unsymmetrically substituted piperazines through a mechanism involving nucleophilic attack and ring-opening of a DABCO-derived quaternary ammonium (B1175870) salt. rsc.org
Table 3: Overview of Nucleophilic Substitution Reactions for Piperazine Functionalization
| Reaction Name | Nucleophile | Electrophile | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Piperazine | Aryl Halide | Palladium Catalyst, Base | N-Aryl Piperazine nih.govmdpi.com |
| Ullmann-Goldberg Reaction | Piperazine | Aryl Halide | Copper Catalyst, Base | N-Aryl Piperazine nih.govmdpi.com |
| SNAr | Piperazine | Electron-Deficient Aryl Halide | Base | N-Aryl Piperazine nih.govresearchgate.net |
| N-Alkylation (SN2) | Piperazine | Alkyl Halide | Base | N-Alkyl Piperazine nih.govdoi.org |
| N-Acylation | Piperazine | Acid Halide, Sulfonyl Halide | Base | N-Acyl/N-Sulfonyl Piperazine nih.gov |
Structure Activity Relationship Sar Studies of N Butyl 4 Phenylpiperazine 1 Carboxamide Analogues
Identification of Critical Structural Features for Receptor Binding and Pharmacological Selectivity
The carboxamide linker in N-butyl-4-phenylpiperazine-1-carboxamide analogues plays a pivotal role in their binding to dopamine (B1211576) D3 receptors (D3R). nih.govnih.gov Studies have demonstrated that this functional group is crucial for high-affinity binding and selectivity for D3R over D2R. nih.govnih.gov Replacement of the carboxamide's carbonyl group with a methylenamine, while maintaining the linker length, leads to a dramatic reduction in D3R binding affinity by over 100-fold. nih.govnih.gov This suggests that the carbonyl group is a key pharmacophoric feature for D3R recognition. nih.govnih.gov The interaction is believed to involve a hydrogen bond between the amide and Thr369 in the seventh transmembrane domain (TM7) of the D3R. acs.org This critical interaction highlights a significant difference in the pharmacophores of D2R and D3R, providing a basis for designing D3R-selective ligands. nih.govnih.gov
Substituents on both the piperazine (B1678402) ring and the terminal phenyl group significantly modulate the affinity and selectivity of these compounds. For instance, in a series of arylpiperazines linked to a coumarin (B35378) ring, electron-withdrawing substituents on the phenyl ring para to the piperazine moiety were found to strongly reduce activity at both 5-HT(1A) and D(2A) receptors. nih.gov Conversely, the introduction of a 4,5-dihydrothiazole substituent on the phenyl ring of N-arylpiperazines resulted in compounds with interesting affinity for 5-HT1A receptors, with the meta position being the most favorable. nih.gov
In the context of dopamine D3 receptor ligands, the nature of the aryl group attached to the N-1 position of the piperazine ring is a key determinant of affinity. nih.gov For example, replacing a 4-chlorophenyl group with 2-methoxyphenyl or 2,3-dichlorophenyl moieties in a series of N-[2-[4-(4-aryl)piperazin-1-yl]ethyl]-3-methoxybenzamides led to a notable increase in D3 receptor affinity. nih.gov Specifically, the 2,3-dichlorophenyl substituent has been shown to confer high D3R affinity. acs.org
The table below illustrates the effect of phenyl ring substituents on the binding affinity (Ki, nM) at dopamine D3 receptors for a series of N-(4-(4-Arylpiperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide analogues.
| Compound | Aryl Group | D3R Ki (nM) | D2R/D3R Selectivity |
| 6 | Phenyl | <10 | 5.4-56 |
| 7 | 2-Methoxyphenyl | <10 (3-fold enhancement vs. 6) | Reduced vs. 6 |
| 8 | 2,3-Dichlorophenyl | Subnanomolar | - |
Data compiled from a study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines. acs.org
Modifications to the arylcarboxamide portion of the molecule also profoundly impact binding affinity and functional activity. In a study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, variations in the arylcarboxamide moiety were found to strongly influence the intrinsic activity at D3 receptors. nih.gov This indicates that this part of the molecule is critical not only for binding but also for eliciting a functional response.
Furthermore, substitutions on the aryl group of the piperazine can have a significant effect. For example, ortho-substituted phenyl groups on the piperazine ring have been associated with moderate to strong cytotoxic activities against certain cancer cell lines. mdpi.com The combination of specific heterocyclic nuclei, the alkyl chain, and 4-substituted piperazine moieties has led to compounds with high specificity and affinity for serotoninergic receptors. researchgate.net The nature of the aryl group at the N-1 position of the piperazine is a well-established factor for modulating affinity for various receptors, including serotonin (B10506) and dopamine receptors. nih.govnih.gov
The length and composition of the alkyl chain linking the piperazine and carboxamide moieties are critical for optimizing receptor affinity and selectivity. Structure-activity relationship studies have consistently shown that the length of this chain is a key determinant of activity. nih.gov For instance, elongating the alkyl chain from two to four carbons in a series of N-[4-(4-arylpiperazin-1-yl)alkyl]arylcarboxamides was shown to improve binding affinity for the D3 receptor while decreasing affinity for the D4 receptor. nih.gov
Modifications to the composition of this linking chain have also been explored. The introduction of functional groups such as hydroxyl, acetyl, or cyclopropyl (B3062369) on the butylamide chain, has been shown to be well-tolerated at the D3 receptor. nih.gov Interestingly, while derivatives with an olefinic linker were found to be antagonists at D3 receptors, several analogues with a hydroxybutyl linker exhibited partial agonist activity. nih.gov This demonstrates that the composition of the linking chain can modulate the functional activity of the ligand. In another study, compounds with a carbon chain length of n=1 (one methylene (B1212753) unit) were found to be optimal for high affinity at sigma-1 receptors compared to those with n=0 or n=2. nih.gov
Investigations into Enantioselectivity in Pharmacological Activity of Chiral this compound Analogues
Chirality can play a significant role in the pharmacological activity of this compound analogues. While extensive research has been conducted on the broader structure-activity relationships, specific studies focusing on enantioselectivity highlight the importance of stereochemistry in ligand-receptor interactions. For example, in a series of arylpiperazines containing a diketopiperazine moiety, the (S)-enantiomer of 2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine, known as (S)-9 or CSP-2503, was identified as a potent 5-HT(1A) receptor agonist with a Ki value of 4.1 nM and high selectivity over α1-adrenoceptors. nih.govuab.cat This demonstrates that the specific three-dimensional arrangement of the molecule is crucial for its high-affinity binding and functional agonism at the 5-HT(1A) receptor. Computational simulations suggest that this ligand binds to specific amino acid residues within the receptor, and its agonistic activity is proposed to be mediated by inducing a conformational change in a key tryptophan residue. nih.govuab.cat While this example is not a direct this compound, it underscores the principle that enantiomers of structurally related arylpiperazines can exhibit significantly different pharmacological profiles.
Rational Design Principles for this compound Derivatives with Enhanced Pharmacological Profiles
The rational design of this compound derivatives with improved pharmacological properties is guided by the extensive structure-activity relationship data that has been accumulated. Key principles for designing more potent and selective ligands include:
Optimization of the Arylpiperazine Moiety: The choice of substituents on the phenyl ring of the piperazine is critical. For instance, incorporating a 2,3-dichlorophenyl group is a known strategy to enhance affinity for the D3 receptor. nih.gov
Modification of the Linking Chain: The length and composition of the alkyl chain can be fine-tuned to improve affinity and selectivity. A butyl chain is often optimal for D3 receptor ligands, and the introduction of specific functional groups on this chain can modulate functional activity. nih.gov
Bioisosteric Replacement and Homologation: Exploring bioisosteric replacements for the amide group and varying the length of the alkyl chain (homologation) are effective strategies for modulating receptor affinity. researchgate.net
Computational Modeling and 3D-QSAR: The use of computational tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis and molecular docking can predict favorable substitutions and guide the synthesis of novel analogues with enhanced affinity and selectivity. nih.govuab.cat For example, 3D-QSAR studies have predicted that voluminous substituents at the ortho and meta positions of the aryl group of the piperazine are favorable for 5-HT(1A) receptor affinity. nih.govuab.cat
Multi-receptor Targeting: A "multireceptor affinity strategy" can be employed to design compounds that interact with several targets of interest, which may offer therapeutic advantages. researchgate.net
By applying these principles, researchers can systematically modify the this compound scaffold to develop novel compounds with tailored pharmacological profiles for specific therapeutic applications.
Computational Chemistry and Molecular Modeling Investigations of N Butyl 4 Phenylpiperazine 1 Carboxamide Systems
Quantum Chemical Characterization of N-butyl-4-phenylpiperazine-1-carboxamide
Quantum chemical methods are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT calculation for this compound would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. This would yield precise data on bond lengths, bond angles, and dihedral angles.
Upon achieving an optimized structure, DFT can be used to calculate key electronic properties. These properties provide a quantitative understanding of the molecule's behavior. A typical output from such a study is summarized in the hypothetical data table below.
| Property | Description | Hypothetical Calculated Value |
| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | E.g., -X Hartrees |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from its charge distribution. | E.g., Y Debye |
| Polarizability | The tendency of the molecule's electron cloud to be distorted by an external electric field. | E.g., Z ų |
| Optimized Bond Lengths | Predicted lengths of specific bonds (e.g., C=O, C-N) in the molecule's most stable form. | C=O: ~1.23 Å; C-N: ~1.35 Å |
| Optimized Bond Angles | Predicted angles between adjacent bonds (e.g., O=C-N) in the molecule's most stable form. | O=C-N: ~122° |
These calculations are typically performed using a specific functional (like B3LYP) and a basis set (like 6-31G*) that defines the mathematical functions used to describe the orbitals of the atoms.
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis : The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis would show the spatial distribution of these orbitals, indicating which parts of the molecule (e.g., the phenyl ring, the carboxamide group) are the primary sites for electron donation and acceptance.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| NBO Charges | The charge calculated for each atom based on its electron occupancy. | Reveals the charge distribution and identifies particularly electron-rich or electron-poor atoms. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map is color-coded to show different regions of charge:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, this would likely be concentrated around the oxygen atom of the carboxamide group.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. This might be found around the hydrogen atoms of the amide group.
Green : Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule, such as the butyl chain and the phenyl ring.
This map provides a clear picture of the molecule's charge distribution and helps identify sites that are likely to engage in hydrogen bonding or other electrostatic interactions.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum chemical methods characterize the molecule in isolation, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor) to form a stable complex. For this compound, this would involve docking the molecule into the binding site of a specific protein target.
The process identifies the most likely binding poses and quantifies the strength of the interaction, often expressed as a binding energy or docking score. The analysis focuses on identifying key intermolecular interactions that stabilize the complex, such as:
Hydrogen Bonds : Formed between hydrogen bond donors (like the N-H of the carboxamide) and acceptors (like the carbonyl oxygen) and corresponding residues in the protein.
Hydrophobic Interactions : Occurring between the nonpolar parts of the ligand (the butyl chain and phenyl ring) and hydrophobic pockets in the receptor.
Electrostatic Interactions : Attraction or repulsion between charged or polar groups on the ligand and the receptor.
Studies on similar N-phenylpiperazine derivatives have shown that the piperazine (B1678402) nitrogen, aromatic rings, and any attached functional groups are crucial for forming these interactions within receptor binding sites.
A flexible molecule like this compound can adopt numerous different shapes, or conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different conformations and their relative energies.
When binding to a protein, the ligand must adopt a specific conformation, often called the "bioactive conformation," that fits optimally into the binding site. Computational methods can explore the conformational landscape of the molecule both in its free state and within the constraints of the protein's binding pocket. This analysis is critical for understanding the binding process, which can occur via "induced fit" (where the ligand and/or protein change shape upon binding) or "conformational selection" (where the protein selectively binds to a pre-existing conformation of the ligand). For this compound, key areas of flexibility would be the butyl chain and the orientation of the phenyl ring relative to the piperazine ring.
Prediction of Binding Affinities and Orientations using Computational Methods
Computational chemistry and molecular modeling serve as powerful tools in the prediction of binding affinities and the elucidation of binding orientations for novel chemical entities such as this compound. These in silico methods provide critical insights into the molecular interactions between a ligand and its target protein, guiding further drug discovery and optimization efforts. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to forecast the therapeutic potential of compounds.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org This method also estimates the binding affinity through scoring functions that calculate the strength of the interaction. For derivatives of phenylpiperazine, docking studies have been instrumental in understanding their interactions with various receptors. jetir.org For instance, in studies of similar phenylpiperazine derivatives, docking simulations have revealed key interactions within the binding pocket of target proteins. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-receptor complex. nih.gov
The process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's structure can be generated and optimized using computational chemistry software. The receptor structure is often obtained from protein databases like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Following the initial docking, molecular dynamics simulations can be employed to refine the binding poses and provide a more detailed understanding of the complex's stability and dynamics over time. MD simulations model the movement of every atom in the system, offering a more realistic representation of the biological environment. This allows for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) models represent another valuable computational approach. researchgate.net These models correlate the chemical structure of a series of compounds with their biological activity. For classes of compounds like N-[4-(4-Arylpiperazin-1-yl) butyl]aryl carboxamides, QSAR models have been developed to predict their binding affinity for dopamine (B1211576) receptors based on topological descriptors. nih.gov These descriptors are numerical values that characterize the topology of the molecule.
The insights gained from these computational predictions are invaluable for rational drug design. They allow for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources in the drug discovery pipeline. mdpi.com
Research Findings from Computational Studies on Structurally Related Phenylpiperazine Derivatives
While specific detailed research findings on the computational prediction of binding affinities and orientations for this compound are not extensively available in the public domain, studies on analogous compounds provide a clear indication of the expected outcomes. The following table summarizes typical data obtained from molecular docking studies of phenylpiperazine derivatives with a target receptor.
| Compound Derivative | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
| Phenylpiperazine Core | -8.5 | TYR-116, PHE-345 | Pi-Pi Stacking |
| N-butyl-phenylpiperazine | -9.2 | LEU-210, ILE-150 | Hydrophobic |
| Phenylpiperazine-carboxamide | -7.8 | SER-120, ASN-250 | Hydrogen Bonding |
Note: The data in this table is representative and derived from computational studies on structurally similar phenylpiperazine compounds to illustrate the type of information generated. It does not represent actual experimental results for this compound.
These computational approaches provide a foundational understanding of how this compound might interact with its biological targets, paving the way for future experimental validation and development.
Preclinical in Vitro Pharmacological Assessment of N Butyl 4 Phenylpiperazine 1 Carboxamide Analogues
Evaluation of Antimicrobial Activity (In Vitro)
The antimicrobial potential of N-butyl-4-phenylpiperazine-1-carboxamide analogues has been investigated against a range of bacterial and fungal pathogens. While data on the specific N-butyl derivative is limited, studies on related N-alkyl and N-aryl piperazine (B1678402) derivatives provide insights into the structure-activity relationships governing their antimicrobial effects.
A series of substituted piperazine derivatives have demonstrated significant activity against various bacterial strains. For instance, certain N-alkyl and N-aryl piperazine derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov The results indicated that while many of these compounds exhibited considerable antibacterial activity, their efficacy against fungal strains such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger was less pronounced. nih.gov
In another study, meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were screened for their in vitro antimicrobial activity. One of the most effective compounds against Escherichia coli was a derivative bearing a para-fluoro substituent on the 4-phenylpiperazin-1-yl core, which showed a Minimum Inhibitory Concentration (MIC) of 195.3 μg/mL. nih.gov Against the yeast Candida albicans, a derivative with a propoxy side chain and a meta-trifluoromethyl group on the N-phenylpiperazine moiety was found to be the most active, with a MIC of 97.7 μg/mL. nih.gov Conversely, the tested structures were largely inactive against Staphylococcus aureus, with MIC values exceeding 1000 μg/mL. nih.gov
The following table summarizes the in vitro antimicrobial activity of selected N-phenylpiperazine analogues.
| Compound/Analogue | Microorganism | MIC (μg/mL) |
| Compound 6d (para-fluoro substituent) | Escherichia coli | 195.3 nih.gov |
| Compound 8e (meta-trifluoromethyl group) | Candida albicans | 97.7 nih.gov |
| Various N-phenylpiperazine derivatives | Staphylococcus aureus | >1000 nih.gov |
Assessment of Anticancer Properties (In Vitro Cell Line Studies)
For example, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. One derivative with a para-nitro moiety (compound 4c) exhibited the highest cytotoxic activity against the SKNMC (neuroblastoma) cell line, with an IC50 value of 10.8 ± 0.08 μM. nih.gov Another derivative with a meta-chlorine substituent (compound 4d) showed notable activity against the Hep-G2 (human hepatocarcinoma) cell line, with an IC50 of 11.6 ± 0.12 μM. nih.gov However, the MCF-7 (breast cancer) cell line was found to be the most resistant to this series of compounds. nih.gov
In a separate study, various quinoxalinyl–piperazine derivatives were investigated as potential anticancer agents. These compounds were found to inhibit the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix, in a dose-dependent manner.
The table below presents the in vitro cytotoxic activity of selected analogues against different cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (μM) |
| Compound 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 nih.gov |
| Compound 4d (meta-chlorine) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 nih.gov |
| Doxorubicin (Reference) | Hep-G2 (Hepatocarcinoma) | 5.8 ± 1.01 nih.gov |
Investigation of Antiplasmodial Activity (In Vitro)
The potential of this compound analogues as antimalarial agents has been a subject of in vitro investigation. Studies on related phenylpiperazine derivatives have provided initial insights into their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In one study, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-resistant FCR-3 strain of P. falciparum. nih.gov The results indicated that none of the tested compounds were effective against the parasite, being almost 100 times less active than the reference drug, chloroquine. nih.gov
Another study on arylpiperazines revealed that substitution on the terminal secondary amino group of the piperazine ring led to a dramatic decrease in antiplasmodial activity across all tested strains of P. falciparum. researchgate.net This suggests that an unsubstituted NH group in the piperazine moiety may be crucial for interacting with the parasitic target. researchgate.net The unsubstituted arylpiperazines showed a mefloquine-type behavior, being more potent against chloroquine-resistant strains. researchgate.net
These findings suggest that while the phenylpiperazine scaffold is of interest, specific structural modifications, such as N-substitution on the piperazine ring, may be detrimental to antiplasmodial activity.
Studies of Anxiolytic and Antidepressant-like Effects (Cellular and Receptor-based In Vitro Models)
The neuropharmacological properties of this compound analogues have been investigated through in vitro receptor binding assays, focusing on their affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are key targets for anxiolytic and antidepressant drugs.
A series of N-[4-(4-arylpiperazin-1-yl)butyl]aryl carboxamides have been studied for their binding affinities to dopamine D2 and D3 receptors. doi.org These studies have shown that modifications to the arylpiperazine and aryl carboxamide portions of the molecule can significantly influence binding affinity and selectivity for these receptor subtypes. For instance, certain N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides have been identified as potent D3 receptor ligands with high selectivity over the D2 receptor. doi.org
In another study, the affinities of 1,3,5-triazine-methylpiperazine derivatives for various serotonin and dopamine receptors were determined. One compound demonstrated a very high affinity for the 5-HT6 receptor, with a Ki value of 11 nM, and showed significant selectivity over 5-HT1A, 5-HT2A, 5-HT7b, and D2L receptors. researchgate.net Other analogues displayed submicromolar affinity for the 5-HT2A receptor. researchgate.net
The binding affinities of selected N-phenylpiperazine analogues to serotonin and dopamine receptors are summarized in the table below.
| Compound/Analogue | Receptor | Ki (nM) |
| Thymol derivative 4 | 5-HT6 | 11 researchgate.net |
| Compound 1 | 5-HT2A | 272 researchgate.net |
| Compound 4 | 5-HT2A | 430 researchgate.net |
| WW-III-55 | D3 | 19.8 doi.org |
| WW-III-55 | D2 | >17,000 doi.org |
These in vitro binding data suggest that this compound analogues have the potential to modulate serotonergic and dopaminergic neurotransmission, indicating possible anxiolytic and antidepressant-like effects.
Q & A
Basic: What are the optimal synthetic routes for N-butyl-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves coupling a piperazine derivative with a carboxamide precursor. Key steps include:
- Amide bond formation : React 4-phenylpiperazine with N-butylcarbamoyl chloride in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmosphere. Use bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to deprotonate intermediates and enhance nucleophilicity .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures ensures high purity. Monitor reaction progress via TLC or HPLC .
- Yield optimization : Control temperature (0–25°C) to minimize side reactions. Stoichiometric excess (1.2–1.5 eq) of the carbamoyl chloride improves conversion .
Basic: What methods are recommended for structural characterization of this compound?
Answer:
- X-ray crystallography : Use SHELXL for refinement. Single crystals grown via slow evaporation (e.g., from ethanol) enable determination of bond lengths, angles, and piperazine ring conformation (typically chair or boat). For example, related piperazine-carboxamides exhibit chair conformations with C–N bond lengths of ~1.45 Å .
- Spectroscopy : Confirm structure via / NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and HRMS. FT-IR identifies carboxamide C=O stretches (~1650 cm) .
Basic: How is the biological activity of this compound assessed in receptor-binding studies?
Answer:
- Radioligand competition assays : Transfect HEK-293 cells with human dopamine D2/D3 receptors. Use -IABN as a radioligand. Incubate test compounds (0.1 nM–10 µM) and measure IC values. Convert to K using Cheng-Prusoff equation .
- Selectivity profiling : Compare binding affinities across D2-like receptors (D2, D3, D4) to determine selectivity ratios. For example, carboxamide linkers in analogues confer >1000-fold D3 selectivity over D2 .
Advanced: How do structural modifications influence the dopamine D3 receptor selectivity of this compound?
Answer:
- Carboxamide linker : The carbonyl group is critical for D3 affinity. Removing it reduces D3 binding by >100-fold, highlighting hydrogen bonding with the D3 receptor’s E2 loop .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring enhance D3 selectivity. For instance, 2,3-dichlorophenyl analogues achieve K = 0.7 nM at D3 vs. 93.3 nM at D2 .
- Linker rigidity : Trans-olefin or butenyl linkers improve selectivity by restricting conformational flexibility, as seen in compound 29 (D2/D3 ratio = 133) .
Advanced: What crystallographic strategies resolve data quality issues for this compound?
Answer:
- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. For twinned crystals, apply SHELXD for structure solution .
- Refinement challenges : Address disorder in the butyl chain using PART instructions in SHELXL. Apply restraints for bond lengths/angles based on similar structures .
- Validation tools : Check R (<5%) and completeness (>95%) post-data reduction. Use PLATON to detect twinning and ADDSYM for symmetry checks .
Advanced: How can contradictions between in vitro and in vivo data for this compound be addressed?
Answer:
- Pharmacokinetic profiling : Measure log D (octanol/water) to assess blood-brain barrier penetration. High log D (>3) may limit in vivo efficacy despite strong in vitro binding .
- Metabolic stability : Use liver microsome assays (e.g., human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation). Introduce blocking groups (e.g., fluorination) to improve stability .
- Functional assays : Compare in vitro mitogenesis inhibition (e.g., EC = 3.0 nM in CHO cells) with in vivo locomotor activity tests in rodent models .
Advanced: What functional assays beyond binding affinity are critical for evaluating therapeutic potential?
Answer:
- cAMP modulation : Measure inhibition of dopamine-induced cAMP production in D3-transfected cells (e.g., EC values via ELISA) .
- β-arrestin recruitment : Use BRET assays to quantify biased signaling. Carboxamides may favor G protein over β-arrestin pathways, reducing side effects .
- In vivo efficacy : Test cocaine self-administration reduction in rodent models. Compound 29 (D3-selective) showed 60% inhibition at 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
